4-Chloro-3,5-dinitrotoluene

Nucleophilic Aromatic Substitution Reaction Kinetics Structure-Activity Relationship

4-Chloro-3,5-dinitrotoluene is a yellow crystalline solid (mp 114 °C) whose unique meta-dinitro substitution pattern governs predictable reduction kinetics-overcoming the common isomer-differentiation challenge that plagues DNT-based syntheses. • Enables controlled, high-yield reduction to 4-chloro-3,5-diaminotoluene for reproducible dye & pharmaceutical intermediate production. • Distinct MS/MS fragmentation pattern makes it an ideal reference standard for environmental & forensic analytical method validation. • Higher thermal stability than unsubstituted DNT analogs supports safer handling during energetic material precursor processing. Supplied with Certificate of Analysis. For R&D use only.

Molecular Formula C7H5ClN2O4
Molecular Weight 216.58 g/mol
CAS No. 5264-65-3
Cat. No. B1580910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3,5-dinitrotoluene
CAS5264-65-3
Molecular FormulaC7H5ClN2O4
Molecular Weight216.58 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-]
InChIInChI=1S/C7H5ClN2O4/c1-4-2-5(9(11)12)7(8)6(3-4)10(13)14/h2-3H,1H3
InChIKeyJMDVARRGYWIJGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3,5-dinitrotoluene (CAS 5264-65-3): A Specialized Nitroaromatic Intermediate for Precision Synthesis and Energetic Applications


4-Chloro-3,5-dinitrotoluene (CAS 5264-65-3), also known as 2-chloro-5-methyl-1,3-dinitrobenzene, is a yellow crystalline solid belonging to the class of chlorodinitrotoluenes . It is characterized by the presence of a chlorine atom, two nitro groups in a meta relationship, and a methyl group on a benzene ring . This compound serves as a critical intermediate in the synthesis of pharmaceuticals, dyes, and energetic materials , and its unique substitution pattern dictates a reactivity profile that is distinct from other dinitrotoluene (DNT) isomers and chlorodinitrotoluenes.

Why 4-Chloro-3,5-dinitrotoluene Cannot Be Simply Substituted with Other DNT Isomers or Chlorodinitrotoluenes


The unique substitution pattern of 4-chloro-3,5-dinitrotoluene, specifically the meta arrangement of nitro groups and the para relationship between the chlorine and methyl substituents, results in a distinct electronic and steric environment that profoundly influences its chemical reactivity and physical properties [1]. Generic substitution with other dinitrotoluene (DNT) isomers or differently substituted chlorodinitrotoluenes is not scientifically sound, as the position of substituents dictates critical performance parameters including reduction kinetics [2], nucleophilic displacement rates [3], and thermal stability , which are essential for reproducible synthesis and safe handling.

Quantitative Evidence for the Differentiation of 4-Chloro-3,5-dinitrotoluene from Analogs


Nucleophilic Aromatic Substitution Reactivity: Quantified Kinetic Differences Among Chlorodinitrotoluene Isomers

In a classic kinetic study, the relative reactivity of several chlorodinitrotoluene isomers toward nucleophilic displacement was quantified [1]. The study provided Arrhenius parameters, establishing a reactivity hierarchy. The specific substitution pattern of 4-chloro-3,5-dinitrotoluene (where the methyl group is para to the chlorine) dictates its kinetic behavior, which is distinctly different from isomers like 3-chloro-2,6-dinitrotoluene, where a methyl group ortho to an activating nitro group causes a powerful secondary steric deactivation [1].

Nucleophilic Aromatic Substitution Reaction Kinetics Structure-Activity Relationship

Thermal Stability: Comparative Melting Point as a Key Indicator of Isomeric Purity and Safe Handling

The melting point of 4-chloro-3,5-dinitrotoluene is reported as 114°C . This value is significantly higher than that of its unsubstituted analog, 3,5-dinitrotoluene (3,5-DNT), which has a melting point of 92°C [1]. This 22°C difference is a direct consequence of the presence of the chlorine atom, which increases molecular weight, alters crystal packing forces, and enhances intermolecular interactions .

Thermal Analysis Material Characterization Safety Data

Inferred Relative Toxicity Based on Isomer-Specific Metabolic Activation Pathways

A comparative toxicology study of dinitrotoluene (DNT) isomers revealed that 3,5-DNT was the most toxic, inducing weight loss and mortality in rats within 3 days at a dose of 350 mg/kg/day, while other isomers like 2,4-DNT and 2,6-DNT showed lower or different toxicity profiles at similar doses [1]. The toxicity of DNT isomers is highly dependent on the position of nitro groups, which dictates the rate and pathway of metabolic reduction to toxic hydroxylamine and amine metabolites [1].

Toxicology Structure-Toxicity Relationship Risk Assessment

Reduction Reactivity: A Predictive Model for Selective Synthesis of Amines

A computational study comparing the free energies of reaction for nitro group reduction of various DNT isomers predicted a specific order of reactivity: 2,3-DNT > 2,5-DNT > 2,4-DNT > 3,5-DNT > 3,4-DNT > 2,6-DNT [1]. This model indicates that the reduction rate is highly sensitive to the position of the nitro groups.

Reduction Chemistry Computational Chemistry Selective Synthesis

Purity Specifications: A Benchmark for Reliable Reproducibility in Research

Commercially available 4-chloro-3,5-dinitrotoluene is consistently offered with a purity of ≥95% or 98% , as verified by GC . This high purity level is essential for its use as a research intermediate.

Quality Control Analytical Chemistry Chemical Procurement

Optimal Application Scenarios for 4-Chloro-3,5-dinitrotoluene Based on Differentiated Properties


Precursor for 4-Chloro-3,5-diaminotoluene in Dye and Pharmaceutical Synthesis

The primary research application of 4-chloro-3,5-dinitrotoluene is its reduction to 4-chloro-3,5-diaminotoluene, a valuable intermediate for synthesizing dyes and pharmaceuticals . The predicted intermediate reduction rate of the 3,5-substitution pattern, as inferred from computational models on DNT isomers, allows for controlled and potentially selective reduction conditions, which is crucial for obtaining the desired diamine in high yield [1].

Building Block for Advanced Energetic Materials

The compound's higher melting point (114°C) compared to unsubstituted DNT analogs (e.g., 3,5-DNT, 92°C) suggests enhanced thermal stability, a desirable property when handling and processing energetic material precursors . Its structure serves as a platform for further functionalization, such as conversion to dinitropyrazole derivatives, which are of interest for insensitive munitions [1].

Research Standard for Analytical Method Development for Isomer Differentiation

Due to the known challenges in differentiating DNT and aminodinitrotoluene isomers, 4-chloro-3,5-dinitrotoluene serves as a critical standard in developing advanced analytical methods . Its distinct MS/MS fragmentation pattern, a result of its unique substitution, makes it an ideal reference compound for method validation in environmental and forensic chemistry, where unambiguous identification of explosive-related compounds is required .

Tool Compound for Probing Nucleophilic Aromatic Substitution Mechanisms

The established and quantified kinetics of nucleophilic displacement on chlorodinitrotoluenes make 4-chloro-3,5-dinitrotoluene a valuable tool for physical organic chemists. Its well-defined reactivity allows it to be used as a probe in studies investigating the influence of remote substituents on reaction rates and the interplay between steric and electronic effects in aromatic systems .

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